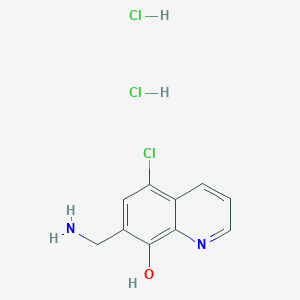

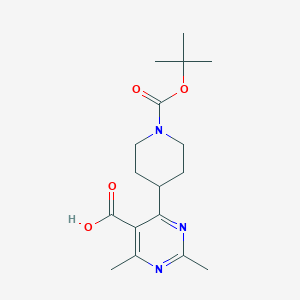

![molecular formula C18H13N3O B2583039 (Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline CAS No. 374105-48-3](/img/structure/B2583039.png)

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline, also known as BF-1, is a small molecule compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Fluorescent Chemosensors

Derivatives of benzimidazole, such as those integrated with anthracene or pyrene, have been synthesized and studied for their selectivity and sensitivity towards specific ions like Al³⁺ in aqueous solutions. These compounds exhibit high sensitivity and selectivity, making them efficient fluorescent chemosensors for detecting metal ions in biological systems. For example, probes designed with anthracen-9-ylmethylene and pyren-1-ylmethylene have been applied to image intracellular Al³⁺ ions in living cells using confocal fluorescence microscopy techniques (G. J. Shree et al., 2019).

Corrosion Inhibition

Compounds bearing the benzimidazole motif, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been investigated as corrosion inhibitors for steel in acidic environments. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting strong surface binding to protect against corrosion. Their effectiveness is further supported by electrochemical and surface analysis techniques (M. Yadav et al., 2015).

Catalysis

Benzimidazole-based frameworks like ZIF-7 (Zeolitic Imidazole Framework) have been explored for their catalytic properties, especially in reactions like the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl phenyl carbamate, a precursor for isocyanates. These materials show promising catalytic activity due to their unique structural properties, including Lewis acid sites that can be activated for improved reaction selectivity and efficiency (D. Dahnum et al., 2019).

Polymerisation Catalysts

Benzimidazolylmethylamine derivatives have been utilized to form complexes with zinc and copper, acting as catalysts for the ring-opening polymerization of ε-caprolactone. These catalysts exhibit first-order kinetics and operate through a coordination–insertion mechanism, illustrating the versatility of benzimidazole compounds in polymer science (N. Attandoh et al., 2014).

Luminescent Materials

Coordination polymers based on benzimidazole and various metal ions have been synthesized and characterized for their luminescent properties. These materials find applications in optoelectronics and sensing, where their luminescent responses can be tuned for specific applications. The structural versatility of benzimidazole ligands contributes to the diverse luminescent properties of these coordination polymers (Qing-wei Wang et al., 2013).

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(furan-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-2-8-15(19-12-13-6-5-11-22-13)14(7-1)18-20-16-9-3-4-10-17(16)21-18/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGDZPAETPETQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)